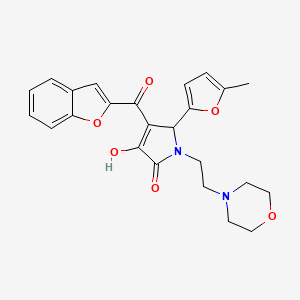

4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

Description

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a γ-lactone derivative featuring a hydroxy-pyrrolone core substituted with benzofuran-2-carbonyl, 5-methylfuran-2-yl, and 2-morpholinoethyl groups. Key aspects include:

- Synthesis: Synthesized via cyclization reactions involving benzofuran derivatives and morpholinoethyl-containing intermediates, monitored by TLC and purified via silica gel chromatography .

- Characterization: Structural confirmation through 1D NMR, HRMS, and melting point analysis (analogous methods in ) .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-15-6-7-18(31-15)21-20(22(27)19-14-16-4-2-3-5-17(16)32-19)23(28)24(29)26(21)9-8-25-10-12-30-13-11-25/h2-7,14,21,28H,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCASVFSUSVDWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a member of the pyrrolone class, characterized by its complex structure that includes a benzofuran moiety, hydroxyl group, and morpholine substituent. This compound is notable for its potential therapeutic applications, particularly in cancer treatment and other biological activities.

Chemical Structure

The chemical formula for this compound is , and it features several functional groups that contribute to its biological activity. The structural representation can be summarized as follows:

| Component | Description |

|---|---|

| Benzofuran | Aromatic system providing stability and potential for interaction with biological targets |

| Hydroxyl Group | Enhances solubility and may participate in hydrogen bonding |

| Morpholine | Contributes to the compound's pharmacokinetic properties |

Biological Activity

Research indicates that compounds similar to 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one exhibit a range of biological activities, including:

-

Anticancer Properties :

- Studies have shown that derivatives of benzofuran can possess significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 0.1 μM against leukemia cells .

- The specific arrangement of functional groups in this compound may enhance its ability to inhibit cancer cell proliferation by targeting critical signaling pathways.

-

Antioxidant Activity :

- The presence of the hydroxyl group in the structure is crucial for antioxidant activity, allowing the compound to scavenge free radicals effectively.

-

Neuroprotective Effects :

- Some studies suggest that pyrrolone derivatives may offer neuroprotective benefits, potentially through modulation of neuroinflammatory pathways.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling, leading to reduced cell survival and proliferation .

- Induction of Apoptosis : The structural features may promote apoptosis in cancer cells by activating intrinsic pathways.

Case Studies

Several studies highlight the biological efficacy of similar compounds:

- Study on Cytotoxicity :

- Antiproliferative Activity :

Comparative Analysis

To better understand the potential of 4-(benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Hydroxyflavone | Flavone backbone | Strong antioxidant |

| Benzofuran Derivatives | Benzofuran core | Anti-inflammatory effects |

| Pyrrolidinone Compounds | Pyrrolidine ring | Neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The target compound shares a hydroxy-pyrrol-2-one core with multiple analogs, but substituent variations critically alter physicochemical and biological properties. Key analogs include:

Table 1: Comparative Analysis of Hydroxy-Pyrrol-2-one Derivatives

*Estimated based on similar analogs.

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: Aromatic Groups: The benzofuran moiety (target compound, ) may enhance π-π stacking in enzyme binding compared to thiophene () or nitroaryl groups (). Morpholinoethyl vs. Hydroxypropyl: The 2-morpholinoethyl group in the target compound likely improves water solubility and membrane permeability compared to the hydroxypropyl group in .

Synthetic Routes :

- The target compound and analogs use cyclization reactions with TLC monitoring, while compounds employ chalcone-isocyanate coupling .

Biological Activity :

- Analogs with electron-withdrawing groups (e.g., nitro in ) exhibit antiestrogenic effects, whereas thiophene-containing derivatives () show potent enzyme inhibition (IC50 < 3 μM). The target compound’s benzofuran and methylfuran groups may similarly target proteases or kinases .

Physical Properties: Morpholinoethyl-substituted compounds (target, ) are typically oils or low-melting solids, while tert-butyl-substituted analogs () form crystalline solids with higher melting points .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this compound, and what key reaction steps are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Cyclization : Base-assisted cyclization of hydroxy-pyrrolone intermediates with substituted aryl groups (e.g., benzofuran and methylfuran moieties) under reflux conditions .

- Functionalization : Introduction of the morpholinoethyl group via nucleophilic substitution or coupling reactions, often using 2-morpholinoethyl halides as reagents .

- Purification : Column chromatography (silica gel) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the hydroxy group at position 3 shows a broad singlet (~δ 12 ppm) in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) with <2 ppm error .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the morpholinoethyl and pyrrolone moieties .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy of morpholinoethyl groups .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : In airtight containers at –20°C to prevent hydrolysis of the lactam ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to variables like temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, using APS (ammonium persulfate) in controlled copolymerization reactions increases reproducibility .

- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., oxidation) and enhance scalability for multi-step syntheses .

Q. What mechanistic insights exist for key reactions, such as cyclization or morpholinoethyl incorporation?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to track lactam formation .

- Isotopic Labeling : Use deuterated reagents (e.g., D₂O) to confirm proton transfer pathways during cyclization .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in furan coupling reactions .

Q. How can computational tools predict the compound’s bioactivity or intermolecular interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., kinases or GPCRs) via the benzofuran and morpholinoethyl motifs .

- ADMET Prediction : SwissADME or pkCSM models assess solubility, permeability, and metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.